JAK3 Signaling Selectivity vs AG490 in Nb2 Lymphoma Cells
MS-1020 exhibits selective inhibition of IL-2-induced JAK3/STAT5 signaling without affecting prolactin-induced JAK2/STAT5 signaling, contrasting with the non-selective profile of AG490 [1].
| Evidence Dimension | Inhibition of IL-2-induced STAT5 phosphorylation vs. prolactin-induced STAT5 phosphorylation |
|---|---|
| Target Compound Data | Suppressed IL-2-induced STAT5 phosphorylation; no effect on prolactin-induced STAT5 phosphorylation |
| Comparator Or Baseline | AG490 (pan-JAK inhibitor): non-selectively blocked both IL-2- and prolactin-induced STAT5 phosphorylation |
| Quantified Difference | Qualitative difference in selectivity; AG490 non-selectively inhibits both pathways, while MS-1020 selectively inhibits only JAK3-dependent signaling |
| Conditions | Rat pre-T lymphoma Nb2 cells; 16-hour starvation; MS-1020 concentration range 0–50 µM; AG490 at 150 µM |
Why This Matters
This selective inhibition demonstrates that MS-1020 can be used to dissect JAK3-specific signaling pathways without confounding JAK2 inhibition, a critical advantage for target validation studies.
- [1] Kim, B. H., et al. (2009). Figure 3: MS-1020 selectively inhibits IL-2-induced but not prolactin-induced STAT5 phosphorylation, unlike AG490. British Journal of Haematology. View Source
